molecular formula C15H14BrClN2O3S B2966834 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798680-53-1

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2966834
CAS No.: 1798680-53-1
M. Wt: 417.7
InChI Key: IVZXXKZOYKGZRZ-UHFFFAOYSA-N
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Description

3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a structure recognized for its diverse and significant pharmacological potential. This molecule is of high interest in medicinal chemistry research for the design and development of novel therapeutic agents. The TZD core is a privileged structure in drug discovery, known to be a key pharmacophore in compounds exhibiting a wide spectrum of biological activities . The specific substitution pattern of this compound, incorporating a 5-bromo-2-chlorobenzoyl-piperidine moiety, is designed to explore and optimize its interaction with biological targets. Primary research applications for this compound are anticipated in the areas of antimicrobial and antitubercular research. Thiazolidine-2,4-dione-based hybrids have recently demonstrated promising antimycobacterial activity against reference and wild-type Mycobacterium tuberculosis strains, with some derivatives showing high potency and synergistic effects with first-line drugs like isoniazid and rifampicin . The potential mechanism of action for TZD derivatives as antimicrobial agents may involve the inhibition of cytoplasmic Mur ligases (MurC, MurD, MurE, MurF), which are essential enzymes for bacterial peptidoglycan cell wall biosynthesis . Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death. Furthermore, the TZD scaffold is a well-known effector in metabolic disease research. Thiazolidinediones are synthetic ligands that activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a central role in adipocyte differentiation, lipid storage, and glucose metabolism . By improving insulin sensitivity, PPARγ agonists have been used as anti-diabetic agents . Researchers can utilize this compound to investigate new pathways in metabolic syndrome and type 2 diabetes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXXKZOYKGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group with bromine and chlorine substituents can be introduced via Friedel-Crafts acylation using 5-bromo-2-chlorobenzoyl chloride.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine substituents on the benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of bromine and chlorine substituents on biological activity.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact : The target compound’s 5-bromo-2-chlorobenzoyl-piperidine group introduces steric bulk and halogen-mediated electronic effects, distinguishing it from planar arylidene derivatives (e.g., Avupati’s compounds) .
  • Synthetic Routes: While Knoevenagel condensation dominates arylidene-TZD synthesis , the target compound likely requires piperidine acylation followed by TZD coupling, a less common approach .
Table 2: Bioactivity Profiles
Compound Class Biological Activity Mechanism/Potency Reference
Target Compound Not reported (predicted antimicrobial/antidiabetic) Halogens may enhance antimicrobial activity; piperidine may modulate CNS targets
5-Arylidene-TZDs (Avupati) Antidiabetic (in vivo) 50–60% glucose reduction in STZ-induced rats; comparable to rosiglitazone
3-Coumarinyl-TZDs Antioxidant (DPPH scavenging) IC50: 12–45 μM; coumarin enhances radical stabilization
Benzylidene-TZDs (Multitarget) Antidiabetic (PPARγ/GPR40 agonism) Dual-target design; IC50 for PPARγ: ~0.5–2 μM
Pyrazole-TZDs Not reported Structural novelty; potential kinase inhibition
Key Findings:
  • Antimicrobial Potential: The target compound’s halogenated benzoyl group aligns with ’s findings, where halogenated TZDs exhibit enhanced antimicrobial activity due to improved membrane penetration .
  • Antidiabetic vs. Antioxidant : Unlike Avupati’s arylidene-TZDs (focused on glucose modulation), the target compound’s piperidine-benzoyl group may favor CNS or kinase targets, as seen in piperidine-containing indole derivatives () .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The piperidine ring’s basicity (pKa ~10) may improve aqueous solubility at physiological pH compared to neutral arylidene derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical?

Methodological Answer: Synthesis involves condensation of 5-bromo-2-chlorobenzoyl-piperidine intermediates with thiazolidine-2,4-dione precursors. Key steps include refluxing in ethanol with aromatic aldehydes and piperidine as a catalyst. Post-reaction purification uses ethanol/water recrystallization (3:1 v/v) to achieve >95% purity. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques confirm structural integrity, and what diagnostic signals are prioritized?

Methodological Answer:

  • IR : Thiazolidinedione C=O (~1740 cm⁻¹) and benzoyl C=O (~1680 cm⁻¹) stretches .
  • ¹H NMR : Piperidine protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–8.0 ppm), and thiazolidine CH₂ (δ 3.8–4.2 ppm) .
  • MS : Molecular ion [M+H]⁺ at m/z ~453 (C₁₅H₁₂BrClN₂O₃S) .

Q. How is purification optimized for high yields?

Methodological Answer: Recrystallize from ethanol/water (3:1 v/v) at 0–5°C with slow cooling (1°C/min). Repeat crystallization if TLC shows impurities. Ethanol washing removes unreacted aldehydes .

Advanced Research Questions

Q. How can catalytic systems and solvents improve reaction yields?

Methodological Answer: Test catalysts (e.g., p-toluenesulfonic acid vs. piperidine) and solvents (DMF vs. ethanol). For steric hindrance, use DMF with K₂CO₃ at 100°C. Conduct DoE to optimize temperature (70–100°C), catalyst loading (5–10 mol%), and time (12–24 hrs) .

Q. How are NMR/computational discrepancies resolved?

Methodological Answer:

  • Verify purity via HPLC (C18 column, acetonitrile/water gradient).
  • Compare experimental ¹H NMR with DFT predictions (B3LYP/6-31G*). Adjust models for piperidine ring dynamics or solvent effects .

Q. What safety protocols manage brominated intermediates?

Methodological Answer: Use fume hoods, PPE (nitrile gloves, goggles), and quench brominated waste with 10% sodium thiosulfate. Store in airtight containers away from oxidizers .

Q. How do computational tools predict drug-likeness?

Methodological Answer: Calculate Lipinski’s parameters (e.g., logP <5, TPSA <140 Ų) using SwissADME. Validate bioavailability via molecular dynamics simulations .

Q. How are anomalous mass spectrometry data addressed?

Methodological Answer: Use HRMS to distinguish [M+H]⁺ from adducts (e.g., [M+Na]⁺). Compare fragmentation with NIST databases or synthesize reference standards. Adjust ESI voltage to reduce in-source decay .

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